4-chloro-N'-(2-furylmethylene)benzohydrazide
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Overview
Description
4-chloro-N’-(2-furylmethylene)benzohydrazide is an organic compound with the molecular formula C12H9ClN2O2. It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 4-chloro group and a 2-furylmethylene group. This compound is known for its unique chemical structure, which combines aromatic, heterocyclic, and hydrazide functionalities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-furylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzohydrazide+2-furaldehyde→4-chloro-N’-(2-furylmethylene)benzohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure 4-chloro-N’-(2-furylmethylene)benzohydrazide .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(2-furylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring or the hydrazide group.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N’-(2-furylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(3-furylmethylene)benzohydrazide
- 4-chloro-N’-(2-thienylmethylene)benzohydrazide
- 4-chloro-N’-(2-pyridylmethylene)benzohydrazide
Uniqueness
4-chloro-N’-(2-furylmethylene)benzohydrazide is unique due to its specific combination of a 4-chloro group and a 2-furylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
93418-01-0 |
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Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
4-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
UNVOTDGPNAVDAJ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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